Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
CAS No.: 1312536-21-2
Cat. No.: VC2684539
Molecular Formula: C14H14BrNO2S
Molecular Weight: 340.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312536-21-2 |
|---|---|
| Molecular Formula | C14H14BrNO2S |
| Molecular Weight | 340.24 g/mol |
| IUPAC Name | methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate |
| Standard InChI | InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3 |
| Standard InChI Key | NXTHMVUCTMPJJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br |
Introduction
Chemical Identity and Classification
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a heterocyclic compound characterized by the presence of a thiazole ring containing both sulfur and nitrogen atoms. The compound is classified as a benzoate ester, with a methyl group attached to the benzoic acid moiety, and it contains a branched alkyl chain linked to a bromothiazole substituent. The basic information regarding its identity is summarized in Table 1.
Table 1: Chemical Identity Information
| Parameter | Details |
|---|---|
| CAS Number | 1312536-21-2 |
| Molecular Formula | C₁₄H₁₄BrNO₂S |
| Molecular Weight | 340.24 g/mol |
| IUPAC Name | Methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate |
| Standard InChI | InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3 |
| Standard InChIKey | NXTHMVUCTMPJJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br |
The compound is typically available with a minimum purity specification of 95% , making it suitable for research applications.
Physical and Chemical Properties
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate possesses specific physical and chemical properties that influence its behavior in various research applications. As a solid at room temperature, it requires specific storage conditions to maintain stability .
Physical State and Appearance
The compound exists as a solid at ambient temperature . Its crystalline nature contributes to its stability during storage and handling.
Structural Characteristics
The molecular structure of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate features several key components that contribute to its potential biological activity and chemical reactivity.
Functional Groups
The compound contains several important functional groups:
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A thiazole ring with a bromine substituent at the 5-position
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A methyl ester group
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A branched alkyl chain (dimethyl) connecting the thiazole ring to the benzoate portion
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A para-substituted benzene ring
Structural Features Contributing to Activity
The presence of the thiazole ring is particularly significant, as this heterocyclic structure is known for its biological activity in pharmaceutical compounds. The bromine atom at the 5-position of the thiazole ring enhances the compound's reactivity and potential biological activity. The methyl ester group provides a site for potential hydrolysis or modification in biological systems or chemical synthesis.
Synthesis Methods
The synthesis of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate typically involves multiple steps and requires specific reaction conditions to achieve optimal yield and purity.
General Synthetic Approach
The synthesis generally involves reactions between thiazole derivatives and benzoic acid derivatives. Key steps in the synthesis may include:
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Preparation of the bromothiazole component
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Modification of the benzoic acid derivative
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Coupling reactions to form the final compound
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Purification steps to achieve the desired purity
Reaction Conditions
The synthesis requires specific conditions such as:
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Temperature control
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Appropriate solvent selection
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Catalysts to optimize yields and selectivity
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Careful monitoring of reaction progress
Related compounds such as Methyl 2-bromothiazole-5-carboxylate (CAS: 54045-74-8) and 5-Bromothiazole (CAS: 3034-55-7) are sometimes utilized as intermediates or starting materials in the synthesis .
Chemical Reactivity
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate can participate in various chemical reactions, largely determined by its functional groups.
Reactivity with Biological Systems
The reactivity of this compound with biological systems is likely influenced by:
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The lipophilic nature of the molecule, affecting cell membrane permeability
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Potential interactions with biological nucleophiles
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Possible hydrogen bonding interactions
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Steric considerations from the branched alkyl chain
Current Research and Future Perspectives
Current Research Status
The compound is primarily used in research and development settings, with restrictions limiting its use to technically qualified individuals . Current research appears focused on:
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Exploring its potential as a lead compound in drug discovery
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Investigating structure-activity relationships
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Developing synthetic methodologies for related compounds
Future Research Directions
Potential areas for future investigation include:
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Detailed mechanistic studies of its biological activity
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Structure modifications to enhance specific activities
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Development of related compounds with improved properties
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Integration into broader medicinal chemistry programs targeting specific diseases
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